2-cyclopentyl-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound has a molecular formula of C16H22N2O and a molecular weight of 258.365 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide typically involves the following steps:
Formation of the Pyridine Derivative: The initial step involves the synthesis of the 5-cyclopropylpyridine derivative. This can be achieved through various methods, including cyclization reactions and functional group transformations.
Alkylation Reaction: The pyridine derivative is then subjected to an alkylation reaction with a suitable alkylating agent to introduce the cyclopropyl group.
Amidation Reaction: The final step involves the amidation reaction where the alkylated pyridine derivative is reacted with cyclopentylamine and acetic anhydride to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-cyclopentyl-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-cyclopentyl-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-cyclopentyl-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to modulate certain receptors or enzymes, leading to changes in cellular signaling and function. Detailed studies are ongoing to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-cyclopentyl-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide: Known for its unique structure and potential therapeutic applications.
Cyclopentylamine derivatives: Share similar structural features but differ in their biological activities.
Pyridine-based compounds: Exhibit a wide range of chemical and biological properties.
Uniqueness
This compound stands out due to its specific combination of cyclopentyl and cyclopropyl groups attached to a pyridine ring, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
2-cyclopentyl-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c19-16(8-12-3-1-2-4-12)18-10-13-7-15(11-17-9-13)14-5-6-14/h7,9,11-12,14H,1-6,8,10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPPCLZNIJSZPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCC2=CC(=CN=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.